molecular formula C16H23ClN2O2 B8789691 2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-methoxyphenyl)methyl]-, (Hydrochloride) (1:1) CAS No. 848308-25-8

2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-methoxyphenyl)methyl]-, (Hydrochloride) (1:1)

Cat. No. B8789691
M. Wt: 310.82 g/mol
InChI Key: TXQVMUSCGJRBAJ-UHFFFAOYSA-N
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Description

The compound “2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-methoxyphenyl)methyl]-, (Hydrochloride) (1:1)” is a unique chemical that has been studied for its potential applications in various fields . It is part of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives .


Synthesis Analysis

The synthesis of this compound involves the introduction of spirocyclic scaffolds based on a reported selective TYK2 inhibitor . This systematic exploration of the structure-activity relationship led to the discovery of a superior derivative compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spirocyclic scaffold that contributes to its unique properties . Further analysis of its structure can provide insights into its function and potential applications .


Chemical Reactions Analysis

The compound has been identified as a potent inhibitor of TYK2/JAK1 kinases . It exhibits excellent potency on these kinases, with IC50 values of 6 and 37 nM, respectively .

Future Directions

The compound has shown promise in the treatment of inflammatory bowel disease, suggesting potential for further development as a clinical candidate . Its excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models highlight its potential .

properties

CAS RN

848308-25-8

Product Name

2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-methoxyphenyl)methyl]-, (Hydrochloride) (1:1)

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-20-14-4-2-13(3-5-14)12-18-11-8-16(15(18)19)6-9-17-10-7-16;/h2-5,17H,6-12H2,1H3;1H

InChI Key

TXQVMUSCGJRBAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3(C2=O)CCNCC3.Cl

Origin of Product

United States

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